3-Amino-1-(5-bromo-1-methyl-1H-pyrazol-4-yl)propan-1-ol
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Overview
Description
3-Amino-1-(5-bromo-1-methyl-1H-pyrazol-4-yl)propan-1-ol is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring substituted with an amino group, a bromine atom, and a hydroxyl group, making it a valuable intermediate in the synthesis of various heterocyclic systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(5-bromo-1-methyl-1H-pyrazol-4-yl)propan-1-ol typically involves the reaction of 5-bromo-1-methyl-1H-pyrazole with an appropriate amino alcohol under controlled conditions. One common method involves the use of acetyl chloride, benzoxyl chloride, or benzyl chloride in solvents like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) at low temperatures (0°C) under a nitrogen atmosphere .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(5-bromo-1-methyl-1H-pyrazol-4-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen-substituted compound.
Substitution: The amino and bromine groups can participate in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic compounds.
Scientific Research Applications
3-Amino-1-(5-bromo-1-methyl-1H-pyrazol-4-yl)propan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of pyrazolo[1,5-a]pyrimidines and other heterocyclic systems.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of agrochemicals and dyes, leveraging its reactivity and functional groups.
Mechanism of Action
The mechanism of action of 3-Amino-1-(5-bromo-1-methyl-1H-pyrazol-4-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-bromo-1-methyl-1H-pyrazole: Similar structure but lacks the hydroxyl group.
3-Amino-1-methyl-1H-pyrazol-4-yl)propan-1-ol: Similar structure but lacks the bromine atom.
5-Amino-1-methyl-1H-pyrazole: Similar structure but lacks both the bromine and hydroxyl groups.
Uniqueness
The presence of both the bromine atom and the hydroxyl group in 3-Amino-1-(5-bromo-1-methyl-1H-pyrazol-4-yl)propan-1-ol makes it unique, providing a combination of reactivity and binding properties that are not found in its analogs. This uniqueness enhances its utility in various synthetic and research applications .
Biological Activity
3-Amino-1-(5-bromo-1-methyl-1H-pyrazol-4-yl)propan-1-ol (CAS No. 1785293-10-8) is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, structure-activity relationships, and potential therapeutic applications based on diverse research findings.
The molecular formula of this compound is C7H12BrN3O with a molecular weight of 234.09 g/mol. The compound features a brominated pyrazole moiety, which is known to influence its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The detailed synthetic pathway can be found in various chemical literature, highlighting methods such as nucleophilic substitution and condensation reactions.
Anticancer Activity
Recent studies have demonstrated that compounds with similar pyrazole structures exhibit notable anticancer properties. For instance, derivatives with modifications on the pyrazole ring showed varying degrees of cytotoxicity against cancer cell lines such as A549 (human lung adenocarcinoma). In one study, compounds structurally related to this compound were evaluated for their ability to inhibit cell viability, revealing significant activity against cancer cells while maintaining lower toxicity to non-cancerous cells .
Table 1: Anticancer Activity Against A549 Cells
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has also been explored. Compounds similar to this compound demonstrated activity against various strains of bacteria, including multidrug-resistant Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Table 2: Antimicrobial Activity Against Staphylococcus aureus
Compound | Minimum Inhibitory Concentration (MIC µg/mL) | Reference |
---|---|---|
Compound C | 32 | |
Compound D | 16 | |
3-Amino... | TBD | This study |
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of pyrazole derivatives. Modifications at specific positions on the pyrazole ring can enhance or diminish biological activity. For example, substituents such as halogens or alkyl groups may significantly affect the compound's interaction with biological targets .
Case Studies
Several case studies have highlighted the therapeutic potential of compounds related to this compound:
- Anticancer Efficacy : In vitro studies demonstrated that specific substitutions on the pyrazole ring resulted in enhanced anticancer efficacy against various tumor models.
- Antimicrobial Resistance : Research indicated that certain derivatives could overcome resistance mechanisms in pathogenic bacteria, showcasing their potential as lead compounds for drug development.
Properties
Molecular Formula |
C7H12BrN3O |
---|---|
Molecular Weight |
234.09 g/mol |
IUPAC Name |
3-amino-1-(5-bromo-1-methylpyrazol-4-yl)propan-1-ol |
InChI |
InChI=1S/C7H12BrN3O/c1-11-7(8)5(4-10-11)6(12)2-3-9/h4,6,12H,2-3,9H2,1H3 |
InChI Key |
KEHKOWYDOQSDFJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C(CCN)O)Br |
Origin of Product |
United States |
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